molecular formula C19H19FN4OS B3411860 7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-58-2

7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B3411860
CAS RN: 921585-58-2
M. Wt: 370.4 g/mol
InChI Key: BOKYWHPNJXSFPX-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C19H19FN4OS and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity . This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially modulate necroptosis-related pathways, making it a valuable tool in studying inflammatory diseases and neurodegenerative disorders.

Cellular Effects

The effects of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the NF-κB signaling pathway, which is crucial for immune response regulation . Additionally, it affects the expression of genes involved in apoptosis and inflammation, thereby impacting cellular homeostasis and response to stress.

Molecular Mechanism

At the molecular level, 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole exerts its effects through binding interactions with biomolecules. It inhibits RIPK1 by binding to its allosteric pocket, preventing the kinase from activating downstream necroptotic pathways . This inhibition leads to reduced phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key executor of necroptosis, thereby blocking cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that while the compound maintains its inhibitory effects on RIPK1 initially, prolonged exposure can lead to reduced efficacy due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

The effects of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole vary with dosage in animal models. At lower doses, the compound effectively inhibits necroptosis without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to balance efficacy and safety.

Metabolic Pathways

7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. These enzymes metabolize the compound into various metabolites, which can influence its overall activity and toxicity profile . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of 7-(4-ethoxyphenyl)-3-((2-fluorobenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is primarily within the cytoplasm, where it interacts with RIPK1 and other signaling molecules . This localization is critical for its function, as it needs to be in proximity to its targets to effectively inhibit necroptosis. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-2-25-16-9-7-15(8-10-16)23-11-12-24-18(23)21-22-19(24)26-13-14-5-3-4-6-17(14)20/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKYWHPNJXSFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
Reactant of Route 5
7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
Reactant of Route 6
7-(4-ethoxyphenyl)-3-{[(2-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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